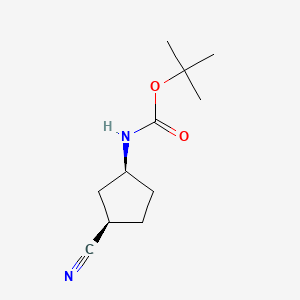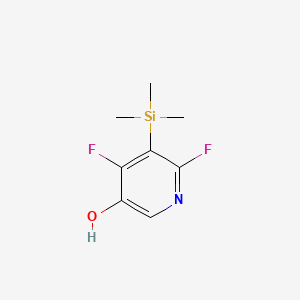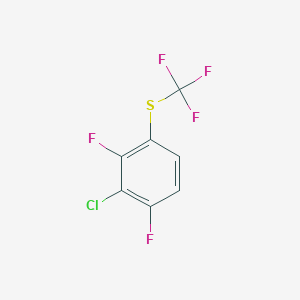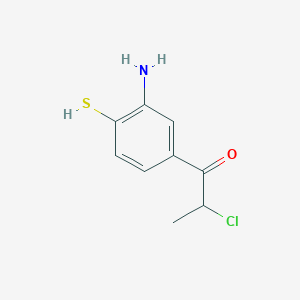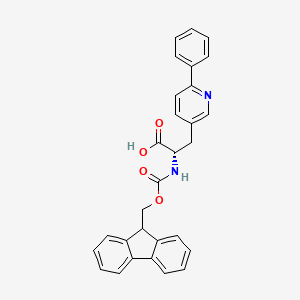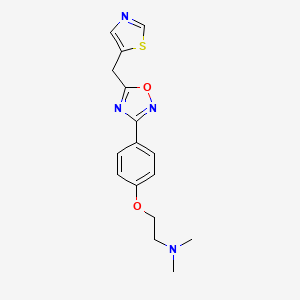
1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS2 and a molecular weight of 232.75 g/mol This compound is characterized by the presence of a chloro group, a ketone group, and two mercapto groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one involves several steps. One common method includes the reaction of 2,4-dimercaptophenyl ketone with thionyl chloride to introduce the chloro group . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one involves its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the mercapto groups can form disulfide bonds or undergo oxidation-reduction reactions. These interactions can affect molecular targets such as enzymes or proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2,4-dimercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(4-(chloromethyl)-2-mercaptophenyl)propan-2-one: Similar structure but with an additional chloromethyl group.
1-(2,4-Dimercaptophenyl)propan-2-one: Lacks the chloro group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H9ClOS2 |
|---|---|
Poids moléculaire |
232.8 g/mol |
Nom IUPAC |
1-[2,4-bis(sulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C9H9ClOS2/c1-5(11)9(10)7-3-2-6(12)4-8(7)13/h2-4,9,12-13H,1H3 |
Clé InChI |
GZZRIVLQSFQSIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)S)S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)

![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)


